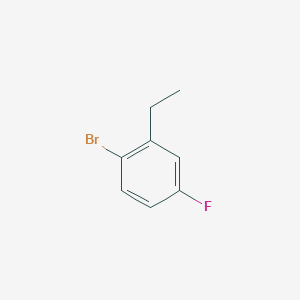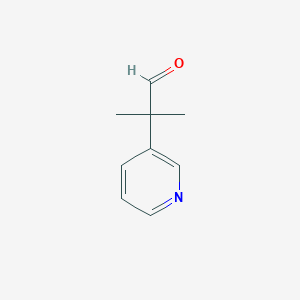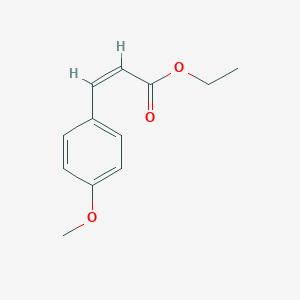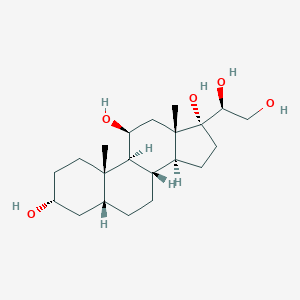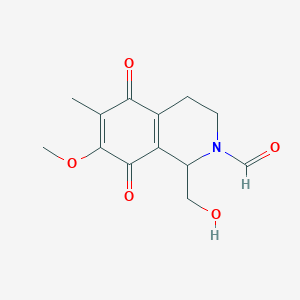
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Isoquinoline-2-carbaldehyde, 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-, and has a molecular formula of C14H13NO6.
Mechanism Of Action
The mechanism of action of 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical And Physiological Effects
Studies have shown that 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has several biochemical and physiological effects. This compound has been shown to induce apoptosis or programmed cell death in cancer cells, which is a crucial mechanism for inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for research on 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One potential direction is to investigate the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for cancer therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Conclusion:
In conclusion, 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has shown great potential in various fields of scientific research. This compound has potent anti-cancer properties, anti-inflammatory and antioxidant properties, and has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the potential of this compound and to develop more efficient methods for synthesizing it.
Synthesis Methods
The synthesis of 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be achieved through several methods. One of the most common methods involves the reaction between 1,2,3,4-tetrahydroisoquinoline and 2-bromoacetaldehyde dimethyl acetal in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to yield the final product.
Scientific Research Applications
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
properties
CAS RN |
124909-66-6 |
|---|---|
Product Name |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3 |
InChI Key |
AKLXGPSKKVZHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
synonyms |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquino line-2-carbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



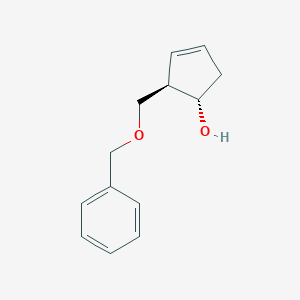
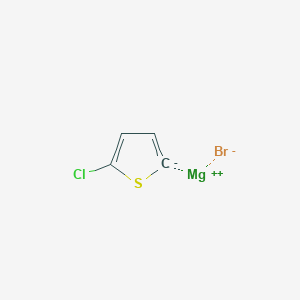
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
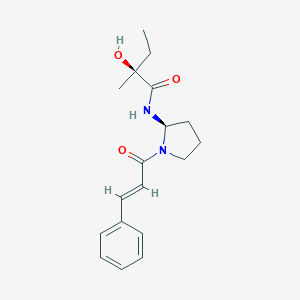
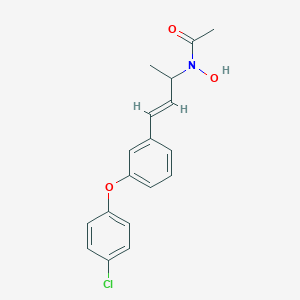
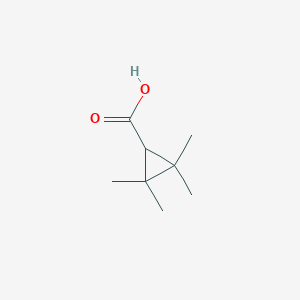
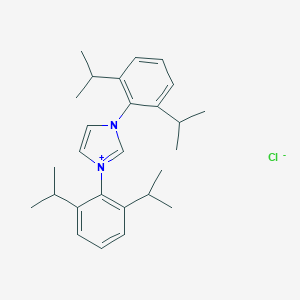
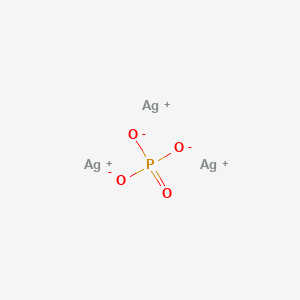
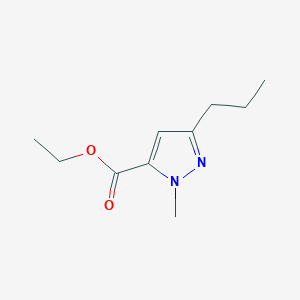
![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
